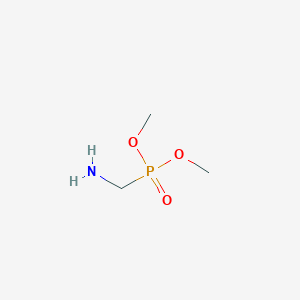

Dimethyl (aminomethyl)phosphonate

Description

Overview of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, play a crucial role in numerous scientific and industrial fields. ontosight.ai These compounds are characterized by a phosphorus atom bonded to one or more organic groups, and may also be bonded to elements like oxygen or sulfur. ontosight.ai Their versatility has led to their use in a wide array of applications, including agriculture as pesticides, in medicine for the development of pharmaceuticals, and in industry as flame retardants and plasticizers. ontosight.aiwikipedia.orgnih.gov

The definition of an organophosphorus compound can be broad, sometimes including any compound with an organic substituent, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org This class is often categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

Fundamental Aspects of Phosphonate (B1237965) Structure and Bonding

Phosphonates are a specific type of organophosphorus compound characterized by a central phosphorus atom in a tetrahedral arrangement. clearsolutionsusa.comwikipedia.org They are esters of phosphonic acid and possess the general formula RP(=O)(OR')2. wikipedia.org A key feature of phosphonates is the presence of a direct and stable phosphorus-carbon (P-C) bond. clearsolutionsusa.comrsc.org This P-C bond imparts greater thermal and hydrolytic stability compared to the phosphorus-oxygen (P-O) bond found in phosphates. clearsolutionsusa.com

Phosphonic acids, the parent compounds of phosphonates, are diprotic acids and can be deprotonated to form phosphonate salts. wikipedia.org The introduction of an amine group to the phosphonate molecule enhances its ability to bind with metal ions. wikipedia.org

Evolution of Research in Aminomethylphosphonate (B1262766) Chemistry

Research into aminomethylphosphonates has evolved significantly, driven by their diverse applications. Initially recognized for their effective metal-chelating properties, the introduction of an amine group into the phosphonate structure was found to increase these capabilities. wikipedia.org This led to the development of compounds like NTMP, EDTMP, and DTPMP, which are structural analogs of well-known aminocarboxylates such as EDTA. wikipedia.org

More recent research has focused on the synthesis and characterization of novel aminophosphonates and their potential biological activities. nih.govnih.gov This includes the design of targeted metallocarbonyl aminophosphonates and the exploration of their inhibitory activity against enzymes. nih.gov The synthesis of new α-aminophosphonates and their evaluation for anticancer properties is also an active area of investigation. nih.gov

Academic Classification and Structural Motifs of Dialkyl (aminomethyl)phosphonates

Dialkyl (aminomethyl)phosphonates are a subclass of aminophosphonates characterized by two alkyl ester groups attached to the phosphorus atom. The IUPAC name for the specific compound of interest, Dimethyl (aminomethyl)phosphonate, is dimethoxyphosphorylmethanamine. Its molecular formula is C₃H₁₀NO₃P.

The structure of these compounds, featuring an aminomethyl group, distinguishes their coordination behavior from other phosphonates. The presence of the amino group allows for different binding modes and affinities for metal ions. rsc.org

Chemical Profile of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 50918-71-3 |

| Molecular Formula | C3H10NO3P |

| Molecular Weight | 139.09 g/mol |

| IUPAC Name | dimethoxyphosphorylmethanamine |

This table is interactive. Click on the headers to sort.

This compound is a compound whose properties are influenced by its aminomethyl group, which sets it apart from other dimethyl derivatives in its coordination behavior. This compound demonstrates notable stability in acidic conditions, a characteristic that contrasts with the rapid enzymatic degradation of simpler phosphonates like dimethyl methylphosphonate (B1257008) (DMMP).

Synthesis and Reactions

The synthesis of this compound and its derivatives often utilizes carbonyl precursors. A general approach to creating (aminomethyl)benzylphosphonates involves a multi-step process. nih.gov This can begin with an Arbuzov reaction between a dihalo-xylene and triethyl phosphite (B83602) to form a diethyl (halogenomethyl)benzylphosphonate. nih.gov This intermediate can then react with the sodium salt of phthalimide, followed by further reactions to yield the final aminomethylphosphonate product. nih.gov

Spectroscopic Data Interpretation

Spectroscopic methods are crucial for the characterization of this compound and its derivatives. Techniques such as ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, along with Infrared (IR) spectroscopy and mass spectrometry, are employed to confirm the molecular structure. nih.gov For instance, the ³¹P NMR spectrum of (aminomethyl)benzylphosphonate compounds typically shows a singlet around 26.5 ppm, which is indicative of a phosphonate group attached to a sp³-hybridized carbon atom. nih.gov

Coordination Chemistry and Ligand Behavior

Role as a Ligand in Coordination Complexes

This compound's structure, particularly the presence of the aminomethyl group, allows it to act as a ligand in coordination chemistry. The introduction of an amine group into a phosphonate molecule is known to enhance its metal-binding capabilities. wikipedia.org Phosphonates, in general, show a strong affinity for metal ions. scispace.com

Formation and Stability of Metal Complexes

The aminomethyl group in this compound enables it to form stable complexes with various metal ions. rsc.org Studies have shown that the complexation can occur at more than one donor site on the ligand, leading to multidentate complexes. rsc.org The type and stability of the complex formed depend on the specific metal ion involved. rsc.org For example, this compound exhibits a strong affinity for transition metals like Cu²⁺ in acidic solutions.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving aminophosphonates reveals diverse and complex motifs. scispace.com These compounds can form three-dimensional networks through hydrogen bonding interactions. scispace.com The phosphonate group can be either directly coordinated to the metal ion or exist as a counterion to balance the charge of a cationic metal complex. scispace.com

Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and analysis of aminophosphonates. High-performance liquid chromatography (HPLC) is a commonly used technique. researchgate.net To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often employed. For instance, N-alkyl moieties can be derivatized with p-toluenesulfonyl chloride (tosylation) to allow for UV detection. researchgate.net

Spectroscopic Methods for Structural Elucidation

As mentioned previously, a suite of spectroscopic techniques is vital for the structural elucidation of this compound and its derivatives. NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of these compounds. nih.govnih.gov

Advanced Analytical Approaches

Advanced analytical techniques like electrospray ionization ion mobility mass spectrometry have been used to study the gas-phase metal speciation of aminomethylphosphonic acid (AMPA), a related compound. rsc.org This method allows for the separation of isomers and the determination of experimental collisional cross-sections, providing detailed insights into the structure of metal-ligand complexes. rsc.org Another approach for the analysis of phosphonates involves their photochemical oxidation to orthophosphate, which can then be determined colorimetrically. hach.com This method is rapid and relatively free from interferences. hach.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

50918-71-3 |

|---|---|

Molecular Formula |

C3H10NO3P |

Molecular Weight |

139.09 g/mol |

IUPAC Name |

dimethoxyphosphorylmethanamine |

InChI |

InChI=1S/C3H10NO3P/c1-6-8(5,3-4)7-2/h3-4H2,1-2H3 |

InChI Key |

BXLLINKJZLDGOX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CN)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dialkyl Aminomethyl Phosphonates, with Specific Reference to Dimethyl Aminomethyl Phosphonate

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a three-component condensation that brings together a carbonyl compound, an amine, and a dialkyl phosphite (B83602), such as dimethyl phosphite, to form an α-aminophosphonate. rsc.orgwikipedia.org This reaction is a highly effective method for creating a carbon-phosphorus bond and is considered one of the most versatile routes for synthesizing α-aminophosphonates. organic-chemistry.org The reaction's adaptability allows for the use of a wide range of starting materials, including aldehydes and ketones, making it a valuable tool in organic synthesis. rsc.orgnih.gov

Mechanistic Pathways of the Kabachnik-Fields Reaction

The mechanism of the Kabachnik-Fields reaction is not singular and can proceed through two primary competitive pathways, the course of which is dictated by the nature of the reactants. brandeis.eduarkat-usa.org

The first pathway involves the initial reaction between the amine and the carbonyl compound to form an imine (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine, an event known as the Pudovik reaction, which yields the final α-aminophosphonate. rsc.orgwikipedia.orgorganic-chemistry.org This route is generally favored when using weakly basic amines, such as aniline. nih.gov

The second pathway begins with the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate in what is known as an Abramov reaction. brandeis.eduorganic-chemistry.org Subsequently, the hydroxyl group is substituted by the amine to furnish the α-aminophosphonate. brandeis.edu Kinetic studies have suggested that this pathway is more likely when more nucleophilic amines, like cyclohexylamine, are used. brandeis.edu The choice between these pathways is influenced by the relative reactivity of the nucleophiles (amine and phosphite) towards the electrophilic carbonyl compound. brandeis.edu

Catalytic Approaches in Kabachnik-Fields Synthesis

To enhance the efficiency, yield, and selectivity of the Kabachnik-Fields reaction, various catalytic systems have been developed. Both acids and bases can have a positive influence on the reaction rate. nih.govdovepress.com

Lewis acids are effective catalysts for the Kabachnik-Fields reaction as they can activate the electrophilic carbonyl group, thereby accelerating the reaction. rsc.orgorganic-chemistry.orgrsc.org A challenge with Lewis acid catalysis is their potential deactivation by water, which is formed during the creation of the imine intermediate. organic-chemistry.org This issue can be addressed by using a dehydrating agent in tandem with the catalyst or by employing water-stable Lewis acids. rsc.orgorganic-chemistry.org A range of Lewis acids have been successfully utilized to promote the synthesis of α-aminophosphonates.

| Catalyst | Substrates | Conditions | Yield | Reference |

| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) ** | Aldehydes/Ketones, Amines, Phosphites | Solvent-free | High | rug.nl |

| Indium(III) chloride (InCl₃) | Aldehydes/Ketones, Amines, Phosphites | Sonication | - | nih.gov |

| Tantalum pentachloride on silica (B1680970) (TaCl₅-SiO₂) | Aldehydes, Amines, Diethyl phosphite | Mild conditions | Good | dovepress.com |

| Boron trifluoride etherate (BF₃·OEt₂) ** | 2-Alkynylindole-3-carbaldehydes, Amines, Dimethyl phosphite | - | - | rsc.org |

| Zinc(II) di(l-prolinate) | Anilines, Benzaldehydes, Diphenyl phosphite | Dichloromethane | - | rsc.org |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and it has been successfully applied to the Kabachnik-Fields reaction to produce chiral α-aminophosphonates. These metal-free catalysts offer a greener alternative to traditional metal-based catalysts.

Cinchona alkaloids, such as quinine (B1679958) and its derivatives, are prominent organocatalysts in this context. nih.govbrandeis.edunih.gov They can function as base catalysts, activating a wide range of nucleophiles. brandeis.edu Bifunctional organocatalysts, which combine a Cinchona alkaloid scaffold with a thiourea (B124793) or urea (B33335) moiety, have proven to be particularly robust and versatile. nih.gov The thiourea group activates the electrophile through hydrogen bonding, while the basic tertiary amine of the Cinchona alkaloid activates the nucleophile, enabling highly efficient and enantioselective transformations. nih.gov

| Organocatalyst Type | Example | Function | Application | Reference |

| Cinchona Alkaloid | Quinine | Base catalysis | Enantioselective hydrophosphonylation of imines | organic-chemistry.orgnih.gov |

| Bifunctional Thiourea | Cinchona alkaloid-derived thiourea | Dual activation (H-bonding and base catalysis) | Asymmetric Mannich and Kabachnik-Fields reactions | |

| Bifunctional Urea | Cinchona alkaloid-derived urea | Dual activation (H-bonding and base catalysis) | Asymmetric conjugate additions | nih.gov |

In recent years, nanoparticle-based catalysts have gained significant attention due to their high surface area, enhanced catalytic activity, and ease of separation and recyclability. organic-chemistry.org Several types of nanoparticles have been developed as efficient catalysts for the Kabachnik-Fields reaction, often enabling the synthesis to proceed under environmentally benign conditions.

These nanocatalysts can provide a solid support for the active catalytic species, which can be easily recovered from the reaction mixture by simple filtration or magnetic separation, and reused multiple times without a significant loss of activity. nih.gov

| Nanoparticle Catalyst | Description | Conditions | Key Advantages | Reference |

| Fe₃O₄-supported Phosphotungstic Acid | Magnetic nanoparticles functionalized with phosphotungstic acid. | Solvent-free | Excellent yields, catalyst recyclable up to five times. | nih.gov |

| PAni-Mn Nanocatalyst | Polyaniline doped with Manganese. | Solvent-free, room temperature | High yields, catalyst provides high surface area and is easily separated. | organic-chemistry.org |

| Nitrogen-doped TiO₂ | Nanorods with a rutile phase, synthesized by direct amination. | Microwave irradiation, solvent-free | High catalytic activity due to strong Brønsted acid sites. |

Catalyst-Free Synthetic Strategies

While catalytic methods are prevalent, several strategies have been developed to perform the Kabachnik-Fields reaction without the need for an external catalyst. These methods often rely on alternative energy sources or solvent-free conditions to drive the reaction forward, aligning with the principles of green chemistry.

Microwave irradiation has proven to be a particularly effective technique for promoting catalyst-free Kabachnik-Fields reactions. brandeis.edu This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. The reactions are frequently conducted under solvent-free conditions, which further enhances their environmental friendliness by eliminating the need for potentially hazardous solvents. brandeis.edu

Another emerging catalyst-free approach is mechanochemistry, specifically using ball milling. This technique involves the grinding of solid reactants together, and the mechanical energy input can be sufficient to initiate and sustain the reaction. In some cases, the surface of the milling jar itself, for example, one made of zirconium oxide, can act as a Lewis acid catalyst, obviating the need for an added catalytic substance. These mechanochemical procedures are often highly selective, produce minimal waste, and can make thermally challenging reactions feasible.

Furthermore, some Kabachnik-Fields reactions can proceed at ambient temperature under solvent- and catalyst-free conditions, suggesting that a tautomeric form of the dialkylphosphite may itself catalyze the reaction.

Microwave-Assisted Synthesis (MW) of Aminomethylphosphonates

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of aminophosphonates is no exception. The application of microwave irradiation to the Kabachnik-Fields reaction often leads to significantly reduced reaction times, higher yields, and cleaner product formation, frequently eliminating the need for a catalyst. nih.govnih.govsciforum.net

Studies have demonstrated that a mixture of an amine, an aldehyde (such as benzaldehyde), and a dialkyl phosphite can be irradiated with microwaves at temperatures ranging from 80–100 °C for 20–30 minutes to produce the corresponding α-aminophosphonates in high yields (80–94%). sciforum.net This approach is notably efficient and is considered an environmentally friendly "green chemistry" method, especially when conducted under solvent-free conditions. sciforum.netingentaconnect.comnih.gov For the synthesis of dimethyl (aminomethyl)phosphonate specifically, formaldehyde (B43269) would be the carbonyl component, reacting with an amine and dimethyl phosphite. ai4c.comresearchgate.net The catalyst- and solvent-free microwave-assisted approach represents one of the most straightforward methods for preparing these compounds. tandfonline.comresearchgate.net

Table 1: Microwave-Assisted Synthesis of α-Aminophosphonates

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Amine, Dimethyl Phosphite | MW, Solvent-Free, Catalyst-Free | Minutes | High | researchgate.net |

| 3-Formylchromones, Primary Amines, Dialkyl Phosphites | MW, 100 °C, Solvent-Free, Catalyst-Free | 1 h | ~70% | semanticscholar.org |

| Aniline, Benzaldehyde, Diethyl Phosphite | MW, 80 °C, Catalyst-Free | 20 min | 94% | sciforum.net |

| Aldehydes, Amines, Diphenyl Phosphite | MW, 80 °C, Ethanol (B145695) | 10 min | High | nih.gov |

Ultrasound-Promoted Synthetic Routes

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields in the synthesis of aminophosphonates. Sonication provides energy to the reaction mixture, promoting faster and more efficient conversions, often under milder conditions than conventional heating. nih.govnih.gov

Ultrasound-assisted synthesis has been successfully applied to one-pot, three-component Kabachnik-Fields reactions. researchgate.net For instance, novel α-aminophosphonates have been prepared from various aldehydes, amines, and diethyl/dibutyl phosphite in ethanol using a Lewis acid catalyst like SnCl₂·2H₂O under ultrasonic irradiation. nih.gov In other work, a magnetic ionic nanocatalyst has been used to facilitate the reaction between aldehydes, amines, and trialkyl phosphites under ultrasound conditions, achieving excellent yields in just 10–25 minutes. nih.gov The use of ultrasound often allows for simple work-up procedures and can be performed under solvent-free conditions, further enhancing its environmental credentials. researchgate.net

Solvent-Free and Environmentally Benign Conditions

The development of solvent-free and environmentally benign synthetic protocols is a major focus in modern chemistry. For the synthesis of aminophosphonates, these conditions are often achieved in conjunction with microwave or ultrasound assistance. sciforum.netingentaconnect.com The catalyst-free and solvent-free microwave-assisted Kabachnik-Fields reaction is a prime example of a green protocol. sciforum.netnih.gov

By mixing the three components (amine, carbonyl, and phosphite) neat and irradiating with microwaves, the reaction proceeds rapidly to give high yields of the desired α-aminophosphonate, avoiding the use of potentially hazardous solvents and catalysts. sciforum.netingentaconnect.comresearchgate.net Similarly, ultrasound can promote these reactions without a solvent, sometimes using a recyclable catalyst. researchgate.net These methods are highly atom-economical and simplify product purification, making them attractive for industrial applications. semanticscholar.org

Stereoselective and Diastereoselective Synthesis of Aminomethylphosphonates

Since the biological activity of α-aminophosphonates often depends on the absolute configuration of the stereogenic α-carbon, significant research has been dedicated to developing stereoselective synthetic methods. tandfonline.com The primary strategies involve the addition of phosphites to chiral imines or the use of chiral catalysts. nih.gov

The main approaches for stereoselective synthesis are:

Addition to chiral imines derived from chiral amines: An achiral aldehyde is condensed with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral imine. The subsequent addition of a dialkyl phosphite proceeds with diastereoselectivity, controlled by the chiral auxiliary, which can later be removed. nih.govthieme-connect.com

Addition to chiral imines derived from chiral aldehydes: A chiral aldehyde reacts with an achiral amine to form the chiral imine, to which the phosphite is then added. nih.gov

Use of chiral phosphites: An achiral imine is reacted with a chiral phosphite reagent. nih.gov

Use of a chiral catalyst: The reaction between an achiral imine and an achiral phosphite is mediated by a chiral catalyst, such as a chiral Lewis acid or an organocatalyst like quinine, to induce enantioselectivity. organic-chemistry.orgwikipedia.org

For example, the addition of dialkyl phosphites to N-tert-butanesulfinyl imines, using a base like KHMDS in THF at low temperatures, provides α-aminophosphonate esters in high yields and with high diastereoselectivity. thieme-connect.com

Michaelis-Arbuzov Rearrangement in Phosphonate (B1237965) Precursor Preparation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and is fundamental to the synthesis of phosphonate precursors required for producing aminophosphonates. organic-chemistry.orgwikipedia.org This reaction is widely used to form a phosphorus-carbon (P-C) bond. eurekaselect.comresearchgate.net

The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide. The process begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to a dealkylation that yields the final dialkyl phosphonate. organic-chemistry.orgwikipedia.org

Reaction Scheme: (R'O)₃P + R-X → [(R'O)₃P⁺-R]X⁻ → (R'O)₂P(=O)R + R'-X

This reaction is crucial for preparing the dialkyl phosphite reagents, such as dimethyl phosphite, which are key starting materials in the Kabachnik-Fields and Pudovik reactions. eurekaselect.com While the classic reaction often requires high temperatures, modern variations include Lewis acid catalysis and microwave assistance to proceed under milder conditions. organic-chemistry.orgeurekaselect.com

Pudovik Reaction and its Synthetic Applications

The Pudovik reaction is the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the C=N double bond of an imine. wikipedia.org This two-component reaction is a direct and atom-efficient method for preparing α-aminophosphonates and is mechanistically a key part of the "imine pathway" of the three-component Kabachnik-Fields reaction. core.ac.uknih.gov

Reaction Scheme: R¹CH=NR² + (R³O)₂P(O)H → (R³O)₂P(=O)CHR¹-NHR²

The reaction is typically catalyzed by a base or a Lewis acid. wikipedia.org Like the Kabachnik-Fields reaction, the Pudovik reaction can be performed under microwave irradiation in the absence of solvents to afford α-aryl-α-aminophosphonates in good yields. sciforum.netresearchgate.net The development of catalytic, enantioselective versions of the Pudovik reaction, often using chiral catalysts, has made it a valuable tool for accessing optically active α-aminophosphonates. wikipedia.orgresearchgate.net

Addition Reactions of Dialkyl Phosphites to Imines and Schiff Bases

The nucleophilic addition of dialkyl phosphites to the electrophilic carbon of an imine or Schiff base is the central C-P bond-forming step in the most common syntheses of α-aminophosphonates. thieme-connect.comnih.gov This reaction, known as hydrophosphonylation, is the essence of the Pudovik reaction and is a critical stage in the Kabachnik-Fields reaction sequence. nih.govwikipedia.org

The reaction's success and stereochemical outcome can be influenced by several factors:

Catalysis: Lewis acids or bases are often used to activate the imine or the phosphite, respectively. wikipedia.orgnih.gov

Stereocontrol: As discussed in section 2.1.7, the use of chiral imines (formed from chiral aldehydes or amines) allows for diastereoselective addition, where the phosphite attacks preferentially from the less sterically hindered face of the imine. nih.govthieme-connect.com

Reaction Conditions: Solvent-free, microwave-assisted, and ultrasound-promoted conditions have been shown to be highly effective for this transformation. sciforum.netnih.gov

The versatility of this addition reaction allows for the synthesis of a vast library of α-aminophosphonates by varying the substituents on the amine, the carbonyl compound (which form the imine), and the phosphite ester.

Table 2: Summary of Key Synthetic Reactions

| Reaction Name | Description | Key Features |

|---|---|---|

| Kabachnik-Fields Reaction | Three-component reaction of an amine, carbonyl, and dialkyl phosphite. wikipedia.org | One-pot synthesis; can proceed via imine or α-hydroxyphosphonate intermediate. nih.gov |

| Pudovik Reaction | Two-component addition of a dialkyl phosphite to a pre-formed imine. wikipedia.org | Direct hydrophosphonylation of the C=N bond; atom-economical. nih.gov |

| Michaelis-Arbuzov Rearrangement | Reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org | Forms the P-C bond; essential for preparing phosphonate precursors. eurekaselect.com |

Synthesis of N-Substituted this compound Derivatives

The introduction of substituents on the nitrogen atom of this compound can be achieved through several synthetic routes, primarily involving the three-component Kabachnik-Fields reaction or the two-component Pudovik reaction (the addition of a phosphite to a pre-formed imine). wikipedia.orgorganic-chemistry.org These methods offer a versatile platform for creating a library of N-substituted derivatives by varying the amine and carbonyl components.

The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphite, in this case, dimethyl phosphite. wikipedia.org The reaction mechanism is believed to proceed through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of dimethyl phosphite to the C=N double bond. acs.org The use of various catalysts can facilitate this reaction, leading to improved yields and milder reaction conditions.

For instance, the synthesis of N-substituted α-aminophosphonates has been effectively catalyzed by Lewis acids such as indium(III) chloride and magnesium perchlorate. organic-chemistry.org Mechanochemical approaches have also been explored, demonstrating high yields and selectivity for the Kabachnik-Fields reaction, sometimes even without the need for an external catalyst, suggesting that the reaction vessel's surface may play a catalytic role. acs.org

A variety of catalysts have been employed to enhance the efficiency and selectivity of the synthesis of N-substituted aminophosphonates. The following table summarizes some of the catalysts and conditions used in the synthesis of related α-aminophosphonate derivatives, which are applicable to the synthesis of N-substituted dimethyl (aminomethyl)phosphonates.

| Catalyst | Amine Component | Carbonyl Component | Phosphite | Yield (%) | Reference |

| Magnesium Perchlorate | Various amines | Aldehydes/Ketones | Dialkyl Phosphites | High | organic-chemistry.org |

| Indium(III) Chloride | Various amines | Aldehydes/Ketones | Dialkyl Phosphites | High | organic-chemistry.org |

| Zirconium Oxide (milling jar) | p-Chloroaniline, 2-Naphthylamine | Benzaldehyde | Diethyl Phosphite | High | acs.org |

| None (Microwave) | Primary amines | Benzaldehyde derivatives | Dialkyl Phosphites | ~90 | semanticscholar.org |

| Quinine | N-Boc protected imines | - | Diethyl Phosphite | Good | organic-chemistry.org |

The Pudovik reaction, which involves the addition of dimethyl phosphite to a pre-formed imine, offers a more controlled approach to the synthesis of N-substituted derivatives. researchgate.net This two-component reaction avoids the potential side reactions that can occur in the three-component Kabachnik-Fields setup. Microwave-assisted, solvent-free conditions have been shown to be particularly effective for the Pudovik reaction, leading to high yields of α-aryl-α-aminophosphonates and related compounds.

Electrosynthesis of Aminomethylphosphonate (B1262766) Synthons

Electrochemical methods present an attractive alternative for the synthesis of organic compounds, often offering milder reaction conditions and avoiding the need for chemical oxidants or reductants. While direct electrosynthesis of this compound is not widely documented, the electrochemical generation of key precursors, or "synthons," holds significant promise for the future development of this field.

The core of aminomethylphosphonate synthesis often involves the reaction of an electrophilic aminomethylating agent with a nucleophilic phosphorus species like dimethyl phosphite. Electrosynthesis can be a powerful tool for generating these reactive electrophilic intermediates.

One potential electrochemical route involves the generation of N-acyliminium ions . These highly reactive intermediates can be formed through the anodic oxidation of N-α-alkoxy amides or by the chemical oxidation of electroauxiliary-containing peptides. capes.gov.brnih.gov An electrochemically generated acid can also be used to trigger the formation of N-acyliminium ions from suitable precursors. capes.gov.br Once formed, these N-acyliminium ions could be trapped by nucleophiles such as dimethyl phosphite to yield the desired N-acylated aminomethylphosphonate derivatives.

Another electrochemical strategy could focus on the synthesis of imines , which are key intermediates in the Pudovik reaction. The formation of an imine from a primary amine and a carbonyl compound is a well-established reaction that can be driven to completion by removing the water formed. youtube.com While not strictly an electrochemical synthesis of the imine itself, electrochemical methods can be employed to regenerate catalysts or create conditions favorable for imine formation.

Furthermore, the anodic oxidation of amines can lead to the formation of electrophilic species that could potentially react with phosphites. nih.gov For example, the electrochemical synthesis of iminophosphoranes has been demonstrated through the anodic oxidation of phosphines in the presence of an aminating reagent. rsc.org This highlights the potential for electrochemical P-N bond formation, which is a key step in the synthesis of some aminophosphonate precursors.

Although direct electrosynthesis of aminomethylphosphonate synthons is an area that requires further exploration, the existing research on the electrochemical generation of reactive nitrogen and phosphorus species provides a strong foundation for future developments. The ability to generate highly reactive intermediates like N-acyliminium ions and imines under controlled electrochemical conditions opens up new avenues for the efficient and sustainable synthesis of N-substituted this compound and its derivatives.

| Electrochemical Approach | Intermediate Generated | Potential Application in Aminophosphonate Synthesis | Reference |

| Anodic Oxidation of N-α-Alkoxy Amides | N-Acyliminium Ion | Reaction with dimethyl phosphite to form N-acyl aminomethylphosphonates. | capes.gov.br |

| Electrochemical Generation of Acid | N-Acyliminium Ion | In-situ generation of catalyst to form N-acyliminium ions for subsequent reaction. | capes.gov.br |

| Anodic Oxidation of Phosphines | Iminophosphoranes | Precursors for more complex phosphorus-nitrogen compounds. | rsc.org |

| Anodic Oxidation of Amines | Electrophilic Amine Species | Potential reaction with phosphites to form P-N bonds. | nih.gov |

Chemical Reactivity and Transformation Chemistry of Dimethyl Aminomethyl Phosphonate and Analogs

Reactions at the Phosphorus Center

The phosphorus atom in dimethyl (aminomethyl)phosphonate is the site of several important reactions, including hydrolysis, dealkylation, and interconversion of the phosphonate (B1237965) group.

Hydrolysis and Dealkylation of Phosphonate Esters

The ester groups of phosphonates can be cleaved under both acidic and basic conditions. The hydrolysis of phosphonate esters like dimethyl methylphosphonate (B1257008) occurs in a stepwise manner. nih.gov Acid-catalyzed hydrolysis is a common method for converting phosphonate esters to their corresponding phosphonic acids. nih.gov For instance, the hydrolysis of dimethyl methylphosphonate in hot-compressed water yields methylphosphonic acid and methanol (B129727). researchgate.netnih.gov

Dealkylation of phosphonate esters can also be achieved using reagents like chlorotrimethylsilane. This method has been shown to be effective for the conversion of dimethyl, diethyl, and diisopropyl phosphonates to their corresponding phosphonic acids at elevated temperatures in a sealed vessel. nih.govresearchgate.net The use of a solvent in conjunction with trimethylchlorosilane can lead to high yields of the dealkylated product in significantly shorter reaction times compared to solvent-free methods. google.com

| Reaction | Reagents/Conditions | Product | Reference |

| Hydrolysis | Hot-compressed water (200-300 °C) | Methylphosphonic acid, Methanol | researchgate.netnih.gov |

| Dealkylation | Chlorotrimethylsilane, elevated temperature | Phosphonic acid | nih.govresearchgate.net |

| Dealkylation | Trimethylchlorosilane, solvent, sealed vessel | Phosphonic acid | google.com |

Phosphonate Group Interconversions

The phosphonate group can be transformed into other phosphorus-containing functionalities. For example, the Michaelis-Arbuzov reaction is a widely used method for preparing phosphonate esters. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The resulting phosphonate esters can then be hydrolyzed to the corresponding phosphonic acids. wikipedia.org Another related transformation is the Michaelis-Becker reaction, where a hydrogen phosphonate diester is deprotonated and then alkylated. wikipedia.org

Reactivity of the Amino Moiety

The primary amino group in this compound provides a reactive site for various modifications, including N-alkylation, N-acylation, and participation in condensation and cyclization reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation of amines is a fundamental transformation in organic synthesis. monash.edu Various methods exist for N-alkylation, including reductive amination and the use of alkylating agents in the presence of a base. monash.edupsu.edu Forcing conditions have sometimes been required for the N-alkylation of certain aminothiophenes. psu.edu

N-acylation of aminophosphonates is also a common reaction. rsc.org For example, diethyl α-aminobenzylphosphonates can be acylated with acyl chlorides to yield the corresponding N-acyl derivatives. rsc.org Similarly, the acylation of the hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates can be achieved using acyl chlorides without the need for a catalyst. nih.gov A novel method for N-formylation of amines using diethyl phosphite/imidazole as a catalyst and DMF as the formylating agent has also been developed. researchgate.net

| Reaction | Reagents/Conditions | Product | Reference |

| N-Alkylation | Alkylating agent, base | N-alkylated amine | monash.edupsu.edu |

| N-Acylation | Acyl chloride | N-acyl aminophosphonate | rsc.org |

| N-Acylation | Acyl chloride (for hindered OH) | Acyloxyphosphonate | nih.gov |

| N-Formylation | Diethyl phosphite/imidazole, DMF | N-formyl amine | researchgate.net |

Condensation and Cyclization Reactions

The amino group of this compound and its analogs can participate in condensation and cyclization reactions to form heterocyclic structures. For instance, the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a key method for synthesizing α-aminophosphonates. organic-chemistry.org

Cyclization reactions involving aminophosphonates can lead to the formation of various ring systems. For example, the amination of ω-chloro-1-alkynylphosphonates can lead to cyclopentenylphosphonates. researchgate.net Cascade aza-Michael addition-cyclization reactions of unsaturated dicarboxylic acids or esters with primary amines can produce N-alkyl-pyrrolidone structures. nih.gov

Formation of Phosphonopeptide Analogs

The reactivity of the amino group is crucial for the synthesis of phosphonopeptide analogs, where the phosphonate moiety replaces the carboxylic acid group of an amino acid. These analogs are of interest due to their potential biological activities. nih.gov The synthesis of these analogs often involves the coupling of an N-protected aminophosphonate with an amino acid or peptide. For instance, N-acyl-α-amino acids can be transformed into non-racemic 1-(N-acylamino)alkylphosphonic acid esters. nih.gov The synthesis of phosphonamidates derived from amino acids can be challenging, but methods employing phosphonylaminium salts have been developed to overcome some of these difficulties. nih.gov

Carbon-Phosphorus Bond Formation and Cleavage Mechanisms

The stability and reactivity of the carbon-phosphorus (C-P) bond are central to the chemical behavior of this compound. Its formation is most notably achieved through the Kabachnik-Fields reaction, while its cleavage can be induced under various conditions, including acidic hydrolysis and oxidation.

The primary route for the synthesis of α-aminophosphonates, including this compound, is the Kabachnik-Fields reaction. mdpi.comorganic-chemistry.orgwikipedia.org This versatile three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite. mdpi.comorganic-chemistry.orgwikipedia.org In the specific case of this compound, the reactants are ammonia (B1221849), formaldehyde (B43269), and dimethyl phosphite.

The mechanism of the Kabachnik-Fields reaction is a subject of detailed study and is understood to proceed via one of two main pathways, the course of which is dictated by the nature of the reactants and the reaction conditions. mdpi.comorganic-chemistry.org

Imine Pathway: In this pathway, the amine and the carbonyl compound first react to form an imine (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine, a step known as the Pudovik reaction, to yield the final α-aminophosphonate product. mdpi.comwikipedia.org For the synthesis of this compound, this would involve the formation of methylenimine from ammonia and formaldehyde, followed by the addition of dimethyl phosphite.

α-Hydroxyphosphonate Pathway: Alternatively, the reaction can initiate with the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the α-aminophosphonate. mdpi.com

Monitoring of some Kabachnik-Fields reactions using in situ Fourier-transform infrared (FTIR) spectroscopy has provided evidence for the involvement of the imine intermediate, which has also been supported by theoretical calculations. nih.gov The basicity of the amine reactant can also play a role in determining the dominant pathway. organic-chemistry.org

The cleavage of the C-P bond in α-aminophosphonates is a critical transformation, particularly in the context of their degradation and metabolism. Studies on model α-aminophosphonates provide insight into the mechanisms of this process.

Theoretical studies using density functional theory (DFT) on a model α-aminophosphonate, dimethyl (alpha-anilinobenzyl)phosphonate, have elucidated a likely mechanism for C-P bond cleavage under acidic conditions. This process is proposed to occur in three main steps:

Protonation: The reaction is initiated by the protonation of the amino group.

Proton Transfer and C-P Bond Cleavage: This is followed by a proton transfer through an N-H···O(P) hydrogen bond, leading to the cleavage of the P-C bond from the resulting protonated structure.

Transformation of Products: The final step involves the hydrolysis of the resulting imine cation and H-phosphonate.

Crucially, these theoretical models indicate that the explicit inclusion of water molecules is necessary for the C-P bond cleavage, with calculations suggesting that two water molecules are involved in the transition state. researchgate.net

The hydrolysis of the closely related compound, dimethyl methylphosphonate (DMMP), has been studied under various pH conditions. These studies show that the hydrolysis rate is significantly influenced by pH, with the reaction being much faster in basic solutions compared to acidic or neutral conditions. The primary degradation products are the corresponding phosphonic acid and methanol, which is consistent with the cleavage of the P-O-C ester bonds rather than the C-P bond under these conditions. However, in the broader context of phosphonate degradation, both C-P and C-N bond cleavage pathways are recognized, for instance, in the degradation of glyphosate, which can yield aminomethylphosphonic acid (AMPA). oecd.org

Oxidative cleavage of the C-P bond has also been demonstrated for certain aminophosphonic acids. For example, the oxidation of 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid with sodium periodate (B1199274) (NaIO4) results in the cleavage of the C-P bond.

Mechanistic Investigations of Key Reaction Pathways

Mechanistic investigations into the reactions of this compound and its analogs have employed a combination of experimental techniques and computational studies to elucidate the intricate details of their formation and transformation.

The Kabachnik-Fields reaction, being the cornerstone of α-aminophosphonate synthesis, has been a focal point of such investigations. The choice between the imine and α-hydroxyphosphonate pathways is influenced by several factors. The basicity of the amine component is a significant determinant; for instance, weakly basic amines often favor the formation of an imine intermediate. organic-chemistry.org

The use of catalysts can also steer the reaction pathway. While many Kabachnik-Fields reactions can proceed without a catalyst, particularly under microwave irradiation, various Lewis acids and other catalysts have been employed to enhance reaction rates and yields. mdpi.comorganic-chemistry.org Spectroscopic techniques, such as in situ FTIR, have been instrumental in identifying reaction intermediates, thereby providing direct evidence for the operative mechanism in specific cases. nih.gov

Computational studies have provided valuable insights into the thermodynamics and kinetics of the competing pathways. For example, theoretical calculations have been used to compare the relative energies of the intermediates and transition states for both the imine and α-hydroxyphosphonate routes, helping to rationalize the experimentally observed product distributions.

The hydrolysis of phosphonates, a key degradation pathway, has been the subject of kinetic studies. For the analogous compound dimethyl phosphonate (DMP), the rate of hydrolysis has been shown to be highly dependent on pH. The half-life of DMP is significantly shorter in basic conditions compared to neutral or acidic environments, indicating a base-catalyzed hydrolysis mechanism.

| pH | Half-life of Dimethyl Phosphonate (DMP) |

| 4 | ~470 hours |

| 7 | ~3 hours |

| 9 | < 0.3 hours |

| This data is for the analogous compound Dimethyl Phosphonate and is indicative of the pH-dependent hydrolysis of phosphonate esters. oecd.org |

The hydrolysis of phosphonate esters can proceed through different mechanisms, including AAc2 (bimolecular, acyl-oxygen cleavage) and AAl2 (bimolecular, alkyl-oxygen cleavage), depending on the specific substrate and reaction conditions. nih.gov For many phosphonates, the hydrolysis of the ester linkage is the predominant pathway, leaving the C-P bond intact.

However, for the C-P bond itself, theoretical studies on model α-aminophosphonates have calculated the energy barriers for cleavage under acidic conditions. These studies highlight the role of protonation and the involvement of water molecules in lowering the activation energy for this process. The most favorable reaction path is found to begin with the protonation of the amino group, followed by a proton transfer that facilitates the C-P bond scission. researchgate.net

The following table summarizes the key mechanistic features of C-P bond formation and cleavage relevant to this compound, based on studies of the compound and its close analogs.

| Reaction | Key Mechanistic Features | Investigative Methods |

| C-P Bond Formation (Kabachnik-Fields Reaction) | - Dual pathway: Imine vs. α-hydroxyphosphonate intermediate.- Pathway influenced by amine basicity and reaction conditions.- Can be catalyzed by Lewis acids or proceed without a catalyst. | - In situ FTIR spectroscopy- Theoretical calculations (DFT)- Kinetic studies |

| C-P Bond Cleavage (Acidic Hydrolysis of Analogs) | - Initiated by protonation of the amino group.- Involves proton transfer to the phosphonate oxygen.- Assisted by water molecules in the transition state. | - Density Functional Theory (DFT) calculations |

| Ester Hydrolysis (Analog Hydrolysis) | - P-O bond cleavage is common.- Rate is highly pH-dependent (base-catalyzed).- Can proceed via AAc2 or AAl2 mechanisms. | - Kinetic studies- pH-rate profiling |

| Oxidative C-P Bond Cleavage (of specific analogs) | - Can be induced by strong oxidizing agents. | - NMR, EPR, and UV-Vis spectroscopy |

Advanced Spectroscopic and Structural Elucidation Methodologies for Aminomethylphosphonates

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecular structure.

One-dimensional NMR experiments involving ¹H, ¹³C, and ³¹P nuclei are fundamental for determining the basic connectivity and chemical environment within Dimethyl (aminomethyl)phosphonate.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) (P-O-CH₃) protons and the aminomethyl (P-CH₂-NH₂) protons. The methoxy protons typically appear as a doublet due to coupling with the phosphorus nucleus (³JHP ≈ 11 Hz). The aminomethyl protons would also exhibit coupling to the phosphorus nucleus (²JHP).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals are expected for the methoxy carbons and the aminomethyl carbon. These signals are split into doublets due to one-bond (¹JCP) or two-bond (²JCP) coupling with the phosphorus-31 nucleus, providing direct evidence of the C-P and C-O-P linkages.

³¹P NMR: As a nucleus with 100% natural abundance and a spin of ½, ³¹P is highly amenable to NMR studies and offers a direct window into the chemical environment of the phosphorus atom. oxinst.com For this compound, the phosphorus nucleus resonates in the range of δ 25–30 ppm. This chemical shift is influenced by the electron-donating nature of the aminomethyl group. For comparison, Dimethyl phosphonate (B1237965), which lacks this group, has a more downfield chemical shift of around δ 35 ppm. The analysis of ³¹P NMR spectra is a direct and effective method for identifying and differentiating various phosphorus-containing compounds. oxinst.com

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -OCH₃ | ~3.7 | Doublet | ³JHP ≈ 11 |

| -CH₂N | ~2.9 | Doublet | ²JHP ≈ 9 | |

| -NH₂ | Variable | Broad Singlet | - | |

| ¹³C | -OCH₃ | ~53 | Doublet | ²JCP |

| -CH₂N | ~35 | Doublet | ¹JCP | |

| ³¹P | P=O | 25 - 30 | Multiplet | - |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex structures by revealing correlations between different nuclei.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to confirm couplings within the same spin system, although its primary utility in this relatively simple molecule would be to confirm the absence of unexpected proton-proton correlations.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are proton-detected 2D experiments that show direct one-bond correlations between protons and the heteronucleus to which they are attached (e.g., ¹³C or ³¹P). youtube.comlibretexts.org An ¹H-¹³C HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and another cross-peak connecting the aminomethyl protons to their corresponding carbon, definitively assigning these groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons (or other heteronuclei) over two or three bonds (²J or ³J). libretexts.orgcolumbia.edu For this compound, key HMBC correlations would include:

A cross-peak between the methoxy protons (-OCH₃) and the phosphorus atom, confirming the P-O-C linkage.

A cross-peak between the aminomethyl protons (-CH₂N) and the phosphorus atom, confirming the P-C bond.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

| 2D Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| ¹H-¹H COSY | ¹H / ¹H | Limited in this simple structure | Confirms proton spin systems |

| ¹H-¹³C HSQC | ¹H / ¹³C (¹J) | H-C of -OCH₃H-C of -CH₂N | Assigns protons to their directly attached carbons |

| ¹H-¹³C HMBC | ¹H / ¹³C (²⁻³J) | -OCH₃ protons to -CH₂N carbon-CH₂N protons to -OCH₃ carbons | Establishes C-P-O-C connectivity |

| ¹H-³¹P HMBC | ¹H / ³¹P (²⁻³J) | -OCH₃ protons to P-CH₂N protons to P | Confirms P-O-C and P-C bonds, respectively |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound displays several characteristic absorption bands. A strong stretching vibration for the phosphoryl group (P=O) appears around 1250 cm⁻¹. The P-O-C (methoxy) absorptions are found near 1050 cm⁻¹. Furthermore, the N-H stretching vibration of the primary amine group is observed in the region of 3350–3300 cm⁻¹, which is often broadened due to intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. mdpi.com For this compound, the symmetric stretching of the P-O-C linkage would be expected to produce a strong Raman signal. The P=O stretch is also Raman active. The technique is highly effective in distinguishing between molecules with a high degree of similarity and has potential for remote sensing applications. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Infrared (IR) Frequency (cm⁻¹) | Raman Activity |

| N-H | Stretch | 3350 - 3300 (broad) | Weak |

| C-H | Stretch | 2800 - 3000 | Moderate |

| P=O | Stretch | ~1250 | Moderate-Strong |

| P-O-C | Asymmetric Stretch | ~1050 | Strong |

| P-O-C | Symmetric Stretch | Not prominent in IR | Strong |

| P-C | Stretch | ~700 - 800 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for analyzing aminophosphonates. nih.gov In positive ion mode, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, with a corresponding m/z of 140. Tandem mass spectrometry (MS/MS) studies on related phosphonates reveal characteristic fragmentation pathways. nih.govmdpi.com These typically involve neutral losses of small molecules such as methanol (B129727) or formaldehyde (B43269), as well as cleavage of the phosphorus-carbon and phosphorus-oxygen bonds.

Table 4: Predicted ESI-MS Fragmentation of this compound [M+H]⁺

| m/z | Ion Formula | Fragmentation Pathway |

| 140 | [C₃H₁₁NO₃P]⁺ | Protonated Molecule [M+H]⁺ |

| 108 | [C₂H₇NO₂P]⁺ | [M+H - CH₃OH]⁺ (Loss of methanol) |

| 94 | [CH₄NO₂P]⁺ | Cleavage of the P-C bond with H rearrangement |

| 79 | [H₂O₃P]⁻ | Observed in negative ion mode (PO₃⁻) researchgate.net |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of volatile and thermally stable compounds. nih.gov The analysis of aminophosphonates by GC-MS may sometimes require derivatization to increase volatility. When analyzed by GC-MS using electron ionization (EI), a hard ionization technique, this compound would produce a molecular ion peak ([M]⁺) at m/z 139. The resulting mass spectrum would exhibit a complex fragmentation pattern due to the higher energy of the ionization process. Characteristic fragments would include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 108, and cleavage of the C-P bond.

Table 5: Common Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Ion Formula | Proposed Fragment Identity |

| 139 | [C₃H₁₀NO₃P]⁺ | Molecular Ion [M]⁺ |

| 108 | [C₂H₇NO₂P]⁺ | [M - •OCH₃]⁺ (Loss of methoxy radical) |

| 94 | [CH₅NO₂P]⁺ | [M - CH₃O - CH₂]⁺ (Loss of methoxy and methylene) or C-P cleavage |

| 79 | [CH₃O₂P]⁺ | [P(O)(OH)₂]⁺ |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly effective for analyzing non-volatile, polar, and thermally unstable compounds. wikipedia.orgcreative-proteomics.com The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, producing primarily intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org

In the analysis of aminophosphonates, FAB-MS is instrumental for determining molecular weight and elucidating structural features through fragmentation patterns. Studies on various α-aminophosphonates show that the technique consistently produces prominent protonated pseudomolecular ions ([MH]⁺). nih.gov For this compound, with a molecular weight of 139.09 g/mol and a formula of C₃H₁₀NO₃P, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 140.

The fragmentation of these compounds under FAB-MS conditions provides valuable structural information. A characteristic and dominant fragmentation pathway for α-aminophosphonates involves the neutral loss of dimethyl phosphite (B83602) from the protonated molecule, resulting in the formation of a corresponding iminium ion. nih.gov This iminium ion is often the most abundant fragment ion, or base peak, in the mass spectrum. nih.gov The nature and mass of fragment ions are typically confirmed using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments. nih.gov

Table 1: Characteristic FAB-MS Fragmentation Data for Aminophosphonates

| Ion Type | Fragmentation Pathway | Significance |

| [M+H]⁺ | Protonation of the parent molecule | Confirms the molecular weight of the analyte. |

| Iminium Ion | Loss of dimethyl phosphite from the [M+H]⁺ ion | Often the base peak; characteristic of the α-aminophosphonate structure. nih.gov |

| Aryl Cations | Loss of a chiral fragment from specific iminium ions | Observed in aminophosphonates with certain aromatic substituents. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

While a detailed single-crystal X-ray structure for this compound itself is not prominently available in public databases, analysis of closely related aminophosphonate structures provides significant insight. For instance, the crystal structure of a cadmium aminophosphonate complex derived from ethylenediamine-N,N'-bis(methylenephosphonic acid) reveals key structural features common to this class of compounds. nih.gov In this analog, the phosphorus atoms exhibit a tetrahedral coordination geometry. nih.gov The P-O bond distances to oxygen atoms coordinated with the metal center are approximately 1.503 Å and 1.504 Å. nih.gov Generally, the phosphorus center in phosphonates adopts a tetrahedral geometry with bond angles close to the ideal 109.5°.

The data obtained from such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. researchgate.net

Table 2: Illustrative Crystallographic Data for an Analogous Cadmium Aminophosphonate Compound

| Parameter | Value | Reference |

| Compound | Cd₂Cl₂(H₂O)₄(H₂L)¹ | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 16.6105 Å, b = 7.1572 Å, c = 6.8171 Å, β = 98.327° | nih.gov |

| P-O Bond Length (coordinated) | 1.503 Å, 1.504 Å | nih.gov |

| P-O Bond Length (uncoordinated) | 1.546 Å | nih.gov |

| Phosphorus Geometry | Tetrahedral | nih.gov |

| ¹H₄L = ethylenediamine-N,N'-bis(methylenephosphonic acid) |

Elemental Composition Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements in a compound. The experimental results are compared against theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and validation of the empirical formula of a synthesized compound.

The molecular formula for this compound is C₃H₁₀NO₃P. Based on this formula and the standard atomic weights of the elements, the theoretical elemental composition can be calculated precisely. Any significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 36.033 | 25.91 |

| Hydrogen | H | 1.008 | 10.080 | 7.25 |

| Nitrogen | N | 14.007 | 14.007 | 10.07 |

| Oxygen | O | 15.999 | 47.997 | 34.51 |

| Phosphorus | P | 30.974 | 30.974 | 22.26 |

| Total | C₃H₁₀NO₃P | 139.091 | 100.00 |

Computational and Theoretical Studies of Dimethyl Aminomethyl Phosphonate Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of Dimethyl (aminomethyl)phosphonate at the electronic level. These methods offer a detailed view of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized molecular geometry and electronic properties of phosphonates. For this compound, methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net These calculations provide optimized structural parameters, including bond lengths and angles, by finding the minimum energy conformation on the potential energy surface.

Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a higher level of theory. While computationally more demanding, they provide benchmark data for validating DFT results. Studies on related organophosphorus compounds have demonstrated the utility of these methods in accurately predicting molecular properties. rsc.org

Table 1: Representative Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | P=O | ~1.48 Å |

| P-C | ~1.85 Å | |

| P-O(Me) | ~1.60 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | O=P-C | ~115° |

| O(Me)-P-O(Me) | ~105° | |

| P-C-N | ~112° |

Note: The values presented are typical for aminophosphonates and are based on computational studies of analogous structures. Actual values for this compound may vary slightly.

The electronic structure of this compound is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the nitrogen atom of the aminomethyl group and the non-bonding oxygen atoms of the phosphonate (B1237965) group, reflecting their electron-donating nature. The LUMO is generally centered on the phosphorus atom and the antibonding orbitals associated with the P=O bond, indicating its electrophilic character. The HOMO-LUMO gap for aminophosphonates is influenced by the substituents on the nitrogen and phosphorus atoms.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Aminophosphonate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are illustrative and derived from DFT calculations on similar aminophosphonate structures.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. These theoretical frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. researchgate.netrsc.org

The calculated spectrum can predict the characteristic vibrational modes, such as the P=O stretching, P-O-C stretching, and the N-H bending and stretching vibrations of the aminomethyl group. These predictions are invaluable for identifying the compound and analyzing its structural features. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3400 - 3300 |

| C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 |

| P=O Stretch | Phosphonate | ~1250 |

| P-O-C Stretch | Phosphonate Ester | 1050 - 1030 |

| C-N Stretch | Aminomethyl | 1150 - 1080 |

Note: These are typical frequency ranges for the specified functional groups in related organophosphorus compounds.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the aminomethyl and methoxy (B1213986) groups in this compound allows for multiple conformational isomers. Conformational analysis aims to identify the most stable conformers and the energy barriers for their interconversion. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. wikipedia.orglibretexts.orgresearchgate.netlibretexts.org

By systematically rotating the bonds, such as the P-C and C-N bonds, a multi-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Such studies reveal that for many aminophosphonates, staggered conformations are generally more stable due to the minimization of steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments, such as in solution. aip.org By solving Newton's equations of motion for all atoms in the system over time, MD simulations can reveal information about the molecule's conformational flexibility, solvation, and interactions with other molecules. osti.gov

Force fields, which are sets of parameters describing the potential energy of the system, are crucial for accurate MD simulations. For organophosphorus compounds, specialized force fields are often required to correctly model the interactions involving the phosphorus atom. MD simulations can be used to explore how the compound interacts with water molecules, including the formation and lifetime of hydrogen bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are essential for elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis or decomposition. The Kabachnik-Fields reaction, a common method for synthesizing α-aminophosphonates, involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). nih.gov

Theoretical modeling of this reaction can identify the key intermediates and transition states along the reaction pathway. nih.gov By calculating the energies of these species, the activation energies and reaction rates can be estimated. Transition state theory can then be used to understand the kinetics of the reaction. For the synthesis of this compound, computational studies can help to optimize reaction conditions by providing insights into the role of catalysts and solvents. uiowa.edursc.org

Force Field Development and Parameterization for Phosphonate Molecules

The accurate simulation of phosphonate-containing molecules, such as this compound, through molecular dynamics (MD) relies heavily on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For phosphonates, the development and parameterization of these force fields present unique challenges due to the presence of the polar and often charged phosphonate group.

Several major force fields, including AMBER, CHARMM, and GROMOS, have been extended and parameterized to handle organophosphorus compounds. nih.govumich.eduwikipedia.orgnih.govnih.govgromacs.orgcore.ac.uk The process of parameterization typically involves fitting the force field parameters to high-level quantum mechanical (QM) calculations and experimental data. researchgate.net This ensures that the simulations can accurately reproduce structural, dynamic, and thermodynamic properties of the molecules.

AMBER Force Field:

The AMBER (Assisted Model Building with Energy Refinement) force field is widely used for simulations of biomolecules. nih.govumich.eduacs.orgnih.govresearchgate.net Parameters for organophosphorus compounds, including phosphonates, have been developed to extend its applicability. nih.govumich.edu The parameterization process often involves:

Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. For phosphonates, these are typically derived using methods like the Restrained Electrostatic Potential (RESP) fitting to QM electrostatic potentials. nih.govresearchgate.net

Van der Waals Parameters: Lennard-Jones parameters, which describe van der Waals interactions, are often adapted from existing parameter sets for similar atom types. However, for the phosphate (B84403) oxygen atoms, modifications to the radii may be necessary to achieve a better balance of electrostatic interactions with water and to accurately reproduce solvation free energies. acs.orgnih.gov

Bonded Parameters: Parameters for bonds, angles, and dihedral angles involving the phosphorus atom are determined by fitting to QM potential energy surfaces. nih.govumich.edu For instance, new parameters for polyphosphorylated compounds were developed based on molecular orbital calculations at the RHF/6-31+G* level. nih.govumich.edu

A notable development in AMBER was the revision of parameters for bioorganic phosphates, where thermodynamic cycles involving experimental pKa values, solvation free energies from MD simulations, and gas-phase basicities from QM calculations were used to refine the parameters. acs.orgnih.gov This approach led to an increase in the van der Waals radii of the phosphate oxygen atoms by approximately 0.09 Å for monoanions to achieve thermodynamically consistent results. acs.orgnih.gov

CHARMM Force Field:

The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is another prominent force field for biomolecular simulations. nih.govnih.govresearchgate.netacs.orgubbcluj.ronih.gov It has been extended to include parameters for a variety of modified residues and small molecules, including phosphonates. The parameterization of phosphonates in CHARMM follows a hierarchical approach, starting with small model compounds that contain the key functional groups. nih.govacs.org

Target data for parameter optimization includes:

Quantum Mechanical Energy Surfaces: Full two-dimensional energy surfaces for key dihedral angles are calculated using high-level QM methods, such as MP2/cc-pVTZ single point energies on MP2/6-31+G(d) optimized structures. nih.govacs.org

Experimental Data: Validation of the parameters is performed against experimental data, such as crystal structures from the Cambridge Structural Database (CSD). nih.govacs.org

For phosphonate-containing carbohydrates, parameters for both mono- and di-anionic states were developed to be applicable under physiological conditions. nih.govacs.org The CHARMM force field for phosphonates is designed to be consistent with the other components of the CHARMM additive all-atom biomolecular force field, enabling the simulation of complex heterogeneous systems. nih.gov

GROMOS Force Field:

The GROMOS (GROningen MOlecular Simulation) force field is another widely used force field, particularly in Europe. wikipedia.orgnih.govnih.govgromacs.orgcore.ac.ukchemrxiv.org It has also been parameterized for phosphonate-containing molecules. The development of GROMOS parameters for phosphoimidazole, a model for phosphohistidine, involved ab initio quantum chemical calculations followed by refinement through molecular mechanics and dynamics simulations. nih.gov

Recent updates to the GROMOS force field have focused on improving the parameters for phosphate ions. nih.gov The non-bonded parameters were revised to better reproduce the experimental hydration free energy of dihydrogen phosphate, which was previously too hydrophobic. nih.gov

The following table summarizes some of the key force fields and their parameterization approaches for phosphonates:

| Force Field | Parameterization Approach | Key Features for Phosphonates |

| AMBER | RESP fitting for charges, refinement using thermodynamic cycles, fitting to QM potential energy surfaces. nih.govacs.orgnih.gov | Revised van der Waals radii for phosphate oxygens, parameters for multiple protonation states. acs.orgnih.gov |

| CHARMM | Hierarchical approach using model compounds, fitting to extensive QM energy surfaces, validation against crystal structures. nih.govacs.org | Parameters for both mono- and di-anionic states, consistent with other CHARMM biomolecular force fields. nih.gov |

| GROMOS | Based on ab initio QM calculations, refinement through MD simulations, focus on reproducing experimental thermodynamic data. nih.govnih.gov | Improved non-bonded parameters for phosphate ions to better match experimental hydration free energies. nih.gov |

Theoretical Prediction of Structure-Reactivity Relationships

Theoretical methods play a crucial role in understanding and predicting the relationship between the molecular structure of phosphonates and their reactivity. Quantitative Structure-Activity Relationship (QSAR) and related approaches are powerful tools in this domain. nih.govresearchgate.netnih.govresearchgate.netacs.org

QSAR Studies:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For phosphonates, QSAR studies have been employed to predict various properties, including their toxicity and inhibitory activity against enzymes. nih.govresearchgate.netnih.govresearchgate.net

A typical QSAR study involves:

Data Collection: A dataset of phosphonate compounds with known activities is compiled. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and geometric properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using various statistical metrics. researchgate.net

For instance, a QSAR study on a series of 60 phosphonates revealed that their toxicity was influenced by steric and molecular geometry, which are linked to the inhibition of cholinesterase activity. nih.govresearchgate.net Another study on bisphosphonates as anticancer agents developed robust QSAR models with good predictive ability. researchgate.net

Hammett Equation and Linear Free Energy Relationships:

The Hammett equation is a classic example of a linear free-energy relationship (LFER) that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.comutexas.eduyoutube.comchemistryworld.com It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgdalalinstitute.com

While originally developed for benzoic acid derivatives, the principles of the Hammett equation can be extended to understand the reactivity of phosphonates with aromatic substituents. The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

For phosphonates, electron-withdrawing substituents on an aromatic ring attached to the phosphorus atom are generally expected to increase the reactivity towards nucleophilic attack at the phosphorus center. This is due to the stabilization of the electron-rich transition state. Conversely, electron-donating groups would decrease reactivity. The magnitude of this effect can be quantified using the Hammett equation, providing a predictive tool for phosphonate reactivity.

The following table highlights key theoretical approaches for predicting phosphonate reactivity:

| Theoretical Approach | Description | Application to Phosphonates |

| QSAR | Establishes a quantitative relationship between molecular structure and activity using statistical models. nih.govresearchgate.netnih.govresearchgate.net | Predicting toxicity, enzyme inhibition, and other biological activities of phosphonates. nih.govresearchgate.netnih.gov |

| Hammett Equation | A linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.comutexas.edu | Predicting the influence of aromatic substituents on the reactivity of the phosphonate group. |

Topology Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))